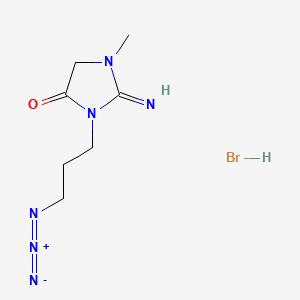
3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azide group, which is known for its high reactivity and versatility in chemical synthesis, particularly in click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide typically involves the reaction of 3-azidopropylamine with other chemical intermediates. One common method includes the use of 3-azidopropylamine, which can be synthesized from 3-bromopropan-1-ol catalyzed by N-bromosuccinimide in the presence of triflic acid . The azide group is introduced through a substitution reaction, resulting in the formation of 3-azidopropylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole rings.
N-bromosuccinimide and Triflic Acid: Used in the synthesis of 3-azidopropylamine from 3-bromopropan-1-ol.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions with alkynes.
Substituted Amines: Formed through substitution reactions involving the azide group.
Scientific Research Applications
3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form triazole rings, which are stable and bioorthogonal . This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of complex chemical structures.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropylamine: A precursor in the synthesis of 3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide.
Azido-Functionalized Silica Gel: Used in similar click chemistry applications.
Azido-Containing Reagents: Employed in the preparation of various derivatives through click chemistry.
Uniqueness
This compound is unique due to its specific combination of an azide group and an imidazolidinone ring, which provides distinct reactivity and versatility in chemical synthesis. This compound’s ability to participate in click chemistry and other reactions makes it valuable in a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C7H13BrN6O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
3-(3-azidopropyl)-2-imino-1-methylimidazolidin-4-one;hydrobromide |
InChI |
InChI=1S/C7H12N6O.BrH/c1-12-5-6(14)13(7(12)8)4-2-3-10-11-9;/h8H,2-5H2,1H3;1H |
InChI Key |
NGUZMTLAVNNYMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=N)CCCN=[N+]=[N-].Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)

![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)

![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
![2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13470871.png)



![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13470892.png)
![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid](/img/structure/B13470896.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)
